molecular formula C23H21FN2O4S B2686646 2-(2-fluorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954639-33-9

2-(2-fluorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2686646
CAS No.: 954639-33-9
M. Wt: 440.49
InChI Key: BUAOCGAPXNMUGB-UHFFFAOYSA-N
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Description

This compound is a tetrahydroisoquinoline derivative featuring a phenylsulfonyl group at the 2-position and a 2-fluorophenoxy acetamide moiety at the 7-position.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c24-21-8-4-5-9-22(21)30-16-23(27)25-19-11-10-17-12-13-26(15-18(17)14-19)31(28,29)20-6-2-1-3-7-20/h1-11,14H,12-13,15-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAOCGAPXNMUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-fluorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound notable for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C23H21FN2O4S
  • Molecular Weight : 440.5 g/mol
  • CAS Number : 1005301-88-1

The primary mechanism of action for this compound involves the inhibition of specific enzymes and pathways critical to cellular functions. Notably, it targets N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) , an enzyme integral to bacterial cell wall synthesis. By inhibiting GlmU, the compound disrupts bacterial growth and viability, leading to cell death .

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial properties:

  • Inhibition of Bacterial Growth : The compound effectively inhibits the growth of various bacterial strains by targeting GlmU. This action prevents the synthesis of peptidoglycan in bacterial cell walls.

Anti-inflammatory and Immunomodulatory Effects

The compound has also shown promise in modulating immune responses:

  • RORγt Inhibition : It acts as an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in regulating Th17 cells associated with autoimmune diseases. This modulation can lead to reduced inflammation and improved outcomes in autoimmune conditions such as psoriasis and rheumatoid arthritis .

Research Findings and Case Studies

A recent study demonstrated the compound's efficacy in mouse models:

  • Efficacy in Autoimmune Models : In a comparative study against GSK2981278, a known RORγt antagonist, the derivative exhibited superior bioavailability (F = 48.1% in mice) and therapeutic effects at lower doses without adverse effects over two weeks of administration .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetObserved EffectsReferences
AntimicrobialGlmU InhibitionBacterial cell death
Anti-inflammatoryRORγt Inverse AgonismReduced inflammation in autoimmune models
ImmunomodulatoryTh17 Cell RegulationImproved outcomes in psoriasis and arthritis

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Pharmacological Implications

Table 1: Key Structural Features and Reported Activities of Analogous Compounds
Compound Name / ID (Source) Substituents (Positions) Molecular Weight (g/mol)* Reported Activity/Selectivity
Target Compound 2-(Phenylsulfonyl), 7-(2-fluorophenoxy) ~445.46 (calculated) N/A (Inferred: Orexin receptor antagonism)
Compound 20 () 7-[2-(Piperidin-1-yl)ethoxy], 6-methoxy ~703.84 Orexin-1 receptor antagonism
Compound 18b () 6-Benzenesulfonate ~738.83 Intermediate for sulfonamide derivatives
Compound 21 () N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) ~331.41 Anti-inflammatory, analgesic, antipyretic
N-Benzyl-2-{...}acetamide () 6-Methanesulfonamido ~573.67 Sulfonamide-based receptor modulation

*Molecular weights for evidence-based compounds are calculated from provided formulas; target compound’s weight is estimated.

Key Observations:

Substituent Effects on Receptor Binding: The target compound’s phenylsulfonyl group differs from the piperidin-1-yl ethoxy group in Compound 20 (). In , phenoxy acetamides with bicyclic substituents exhibit anti-inflammatory activity. The 2-fluorophenoxy group in the target compound may improve metabolic stability and selectivity due to fluorine’s electronegativity .

Synthesis and Stability :

  • Sulfonamide derivatives (e.g., ) require sulfonylation reactions with reagents like methanesulfonyl chloride, while sulfonate esters (e.g., Compound 18b, ) use benzenesulfonyl chloride. The phenylsulfonyl group in the target compound likely follows similar synthetic pathways but with distinct purification challenges due to steric hindrance .

Positional Influence: Modifications at the 6- and 7-positions of tetrahydroisoquinolines (–3) significantly alter biological activity. For example, Compound 20’s piperidin-1-yl ethoxy group at the 7-position confers orexin-1 receptor selectivity, whereas the target compound’s phenylsulfonyl group may prioritize alternative receptor interactions .

Research Findings and Data Analysis

Pharmacological Activity Trends

  • Anti-inflammatory Potential: Phenoxy acetamide derivatives in demonstrate dose-dependent anti-inflammatory effects. The target compound’s fluorophenoxy group may enhance this activity by reducing oxidative metabolism .
  • Receptor Selectivity: Compounds with bulky substituents (e.g., benzyloxy in ) show reduced orexin-1 receptor affinity compared to smaller groups.

Physicochemical Properties

  • Stability : Sulfonamides (e.g., ) exhibit greater hydrolytic stability than sulfonate esters (e.g., Compound 18b), suggesting the target compound’s phenylsulfonyl group enhances metabolic resilience .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-fluorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and what key reaction parameters should be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution for fluorophenoxy group attachment, sulfonylation of the tetrahydroisoquinoline core, and final coupling via amide bond formation. Key parameters to optimize include reaction temperature (e.g., -40°C for TMSOTf-mediated couplings ), solvent polarity (e.g., dichloromethane for SNAr reactions ), and stoichiometry of activating agents (e.g., DMAP in acetylation steps ). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with UV detection (≥95% purity threshold) under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) .
    Cross-reference spectral data with PubChem entries for analogous acetamide derivatives .

Q. What are the known stability profiles of this compound under varying pH, temperature, and light conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal stability : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and assess by LC-MS for photo-oxidation products .
  • Hydrolytic stability : Test in buffered solutions (pH 1–9) at 37°C; use NMR to detect hydrolyzed fragments (e.g., free phenoxy groups) .

Advanced Research Questions

Q. How can computational strategies predict the biological targets or reactivity of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against target libraries (e.g., kinase or GPCR databases) .
  • Quantum chemical calculations : Employ Gaussian or ORCA to model reaction pathways (e.g., fluorophenoxy group activation) .
  • Machine learning : Train models on PubChem BioAssay data to predict binding affinity or toxicity .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Orthogonal assays : Validate cytotoxicity in both 2D (e.g., MTT) and 3D (spheroid) models .
  • Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify assay-specific biases .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement in conflicting models .

Q. What methodologies are suitable for designing a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :

  • Systematic substitution : Synthesize derivatives with variations in the fluorophenoxy or sulfonyl groups .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .
  • CoMFA/CoMSIA : Develop 3D-QSAR models based on alignment with bioactive conformations .

Q. How can researchers detect and quantify degradation products during long-term stability studies?

  • Methodological Answer :

  • LC-MS/MS : Use electrospray ionization (ESI) in positive/negative ion modes to identify oxidation or hydrolysis products .
  • Stability-indicating assays : Validate HPLC methods to separate degradation peaks from the parent compound .
  • Isotopic labeling : Synthesize ¹³C/²H analogs to trace degradation pathways via isotopic patterns .

Q. What in vitro models are appropriate for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Caco-2 permeability assays : Assess intestinal absorption potential .
  • Liver microsomal stability : Incubate with human/rat microsomes and quantify remaining parent compound via LC-MS .
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure free fraction .

Methodological Notes

  • Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT-calculated NMR shifts vs. observed data) .
  • Statistical Design : Apply factorial or response surface methodologies (RSM) to optimize reaction yields or biological assay conditions .
  • Ethical Compliance : Ensure all biological testing adheres to OECD guidelines for in vitro/in vivo studies .

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